2-(Dimethylamino)benzaldehyde

描述

Overview and Significance of the Chemical Compound in Organic Synthesis and Beyond

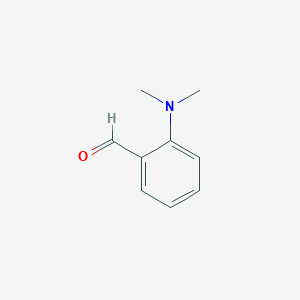

2-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and a dimethylamino group at the ortho position. nih.gov Its molecular formula is C₉H₁₁NO. nih.gov This structural arrangement, featuring both an electron-donating dimethylamino group and an electrophilic aldehyde group in close proximity, imparts unique reactivity to the molecule, making it a valuable reagent and building block in various areas of chemical research. acs.org

In organic synthesis, this compound is a key substrate for creating a diverse range of more complex molecules. It is frequently employed in condensation reactions, particularly for the synthesis of Schiff bases through reactions with primary amines. orientjchem.org These Schiff bases and other derivatives serve as crucial intermediates in the preparation of various heterocyclic compounds and other complex organic structures. osi.lvijarmps.org The compound's utility is further highlighted by its participation in a variety of named reactions, including the Knoevenagel condensation, Mannich reaction, and Pictet-Spengler tetrahydroisoquinoline synthesis, among others, underscoring its versatility as a synthetic tool. ambeed.com

Beyond its role as a synthetic intermediate, the compound and its derivatives are subjects of study in materials science and analytical chemistry. For instance, derivatives of dimethylaminobenzaldehyde are utilized in the development of chemosensors for detecting metal ions like copper. ijcea.org The inherent spectroscopic properties of molecules derived from it are also harnessed in the creation of fluorescent probes. researchgate.net Furthermore, computational studies have explored the intramolecular interactions within this compound derivatives, such as the n→π* interaction between the nitrogen lone pair and the carbonyl group, which provides insights into molecular conformation and reactivity. acs.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 579-72-6 | nih.gov |

| Molecular Formula | C₉H₁₁NO | nih.gov |

| Molecular Weight | 149.19 g/mol | nih.govbiosynth.com |

| Appearance | Clear, light green to yellow liquid | chemicalbook.comsigmaaldrich.com |

| Density | 1.072 - 1.1 g/cm³ | chemicalbook.comchemsrc.com |

| Boiling Point | 244.7 ± 13.0 °C at 760 mmHg | chemsrc.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | chemicalbook.com |

Historical Context of Research on the Chemical Compound

While research on the para-isomer, 4-(dimethylamino)benzaldehyde (B131446) (commonly known as Ehrlich's reagent), has a well-documented history spanning over a century due to its widespread use as an analytical reagent, the specific historical trajectory of this compound is less distinctly chronicled in early literature. researchgate.netglobalresearchonline.net The foundational chemistry that enables the synthesis and reactivity of substituted benzaldehydes was established through the broader development of organic chemistry.

The Vilsmeier-Haack reaction, a key method for formylating electron-rich aromatic rings, provides a viable synthetic route to this class of compounds. The most common synthesis for the related p-dimethylaminobenzaldehyde involves the condensation of dimethylaniline, formaldehyde, and p-nitrosodimethylaniline, followed by hydrolysis. globalresearchonline.netorgsyn.org

Early structural and crystallographic studies on substituted benzaldehydes, including the para-isomer, began to appear in the mid-20th century, laying the groundwork for understanding the physical properties and molecular geometry of these compounds. acs.org More focused and in-depth research into the unique properties conferred by the ortho-substitution pattern of this compound, particularly the intramolecular interactions between the adjacent amino and aldehyde groups, is a more recent area of investigation, driven by advances in computational chemistry and spectroscopic techniques. acs.org

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

The current research landscape for this compound is dynamic, with a strong focus on its application in the synthesis of complex organic molecules and functional materials. A significant trend is its use as a precursor for synthesizing various heterocyclic compounds. For instance, it participates in multi-component reactions, such as a modified Hantzsch reaction, to produce substituted quinolines, which are scaffolds of interest in medicinal chemistry. osi.lv

Another prominent area of research involves the study of intramolecular interactions. The proximity of the nitrogen atom's lone pair of electrons to the carbonyl carbon of the aldehyde group in biphenyl (B1667301) systems derived from this compound makes it an ideal model for studying n→π* interactions. acs.org These studies, often supported by density functional theory (DFT) computations, help to elucidate the factors governing molecular structure and the initial stages of chemical reactions, such as the Bürgi–Dunitz trajectory. acs.org

Furthermore, the compound is integral to the development of novel chemosensors and probes. Research has shown that Schiff bases derived from this compound can form complexes with metal ions, leading to detectable changes in their spectroscopic properties. researchgate.net For example, derivatives have been designed as colorimetric chemosensors for the selective detection of copper (Cu²⁺) ions in aqueous solutions. ijcea.org There is also research into creating fluorescent probes for other ions, like mercury (Hg²⁺), using molecules synthesized from dimethylaminobenzaldehyde derivatives. researchgate.net These applications highlight a trend towards creating functional molecules for analytical and environmental monitoring.

Table 2: Recent Research Applications of this compound

| Research Area | Specific Application | Key Findings | Source(s) |

|---|---|---|---|

| Heterocyclic Synthesis | Three-component cyclocondensation | Synthesis of novel 2-aryl-3-(1H-benzimidazol-2-yl)-5,7-dimethoxyquinolines. | osi.lv |

| Physical Organic Chemistry | Study of n→π* interactions | Used as a framework to trace the Bürgi–Dunitz trajectory through computational studies. | acs.org |

| Analytical Chemistry | Colorimetric chemosensor | Derivatives used for the selective and sensitive detection of Cu²⁺ ions. | ijcea.org |

| Materials Science | Fluorescence-on probe | A curcumin-based probe derived from a dimethylaminobenzaldehyde structure was developed for Hg²⁺ detection. | researchgate.net |

| Coordination Chemistry | Synthesis of metal complexes | Formation of Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff bases derived from its para-isomer and anthranilic acid. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBVJWCIDNDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871859 | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-72-6, 28602-27-9 | |

| Record name | 2-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Dimethylamino Benzaldehyde

Advanced Synthetic Approaches to 2-(Dimethylamino)benzaldehyde and its Derivatives

The synthesis of this compound and its substituted analogues can be achieved through several established and advanced organic chemistry reactions. These methods leverage the interplay of the activating dimethylamino group and the directing effects of substituents on the aromatic ring.

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, presents significant challenges when applied to substrates like N,N-dimethylaniline, the precursor to the target molecule. The nitrogen atom of the dimethylamino group acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation deactivates the aromatic ring towards the desired electrophilic substitution.

However, modern catalytic systems have been developed to circumvent this issue. For instance, cyclic diaminocarbene-gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation of aromatic amines with alkenes. nih.govresearchgate.net This method proceeds via an electrophilic aromatic substitution mechanism where the gold catalyst activates the C=C double bond of the alkene, which is then attacked by the electron-rich aromatic ring of N,N-dimethylaniline. nih.gov A key characteristic of this reaction is its high regioselectivity, strongly favoring substitution at the para-position due to reduced steric hindrance, leading primarily to 4-(dialkylamino)benzaldehyde derivatives. nih.govjk-sci.com Friedel-Crafts acylation is generally even more problematic, as the resulting acyl group further deactivates the ring, preventing polyacylation but making the initial reaction difficult with aniline-type substrates. quora.com Consequently, Friedel-Crafts reactions are not a preferred method for the direct synthesis of this compound but can be employed to synthesize its derivatives if the para position is blocked or if specialized catalysts are used.

| Reaction Type | Challenge | Outcome/Solution |

|---|---|---|

| Alkylation/Acylation | Lewis basicity of the amino group leads to catalyst complexation and ring deactivation. | Reaction is generally inhibited or gives very low yields. quora.com |

| Alkylation | Use of specialized catalysts (e.g., Gold(I) complexes) can overcome deactivation. | Reaction proceeds, but with strong preference for para-substitution. nih.gov |

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, making it a suitable pathway for the synthesis of dimethylaminobenzaldehydes. jk-sci.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium ion. nrochemistry.com

Electrophilic Aromatic Substitution : The electron-rich N,N-dimethylaniline attacks the Vilsmeier reagent. Subsequent loss of a chloride ion and hydrolysis of the resulting iminium intermediate yields the final aryl aldehyde. jk-sci.comnrochemistry.com

This reaction is regioselective, with substitution typically occurring at the less sterically hindered para-position. jk-sci.com Therefore, to synthesize this compound, one would need to start with an N,N-dimethylaniline derivative in which the para-position is already substituted, thus directing the formylation to an available ortho-position.

| Reagents | Reactant Type | Product | Key Feature |

|---|---|---|---|

| DMF, POCl₃, Water | Electron-Rich Aromatic Compound (e.g., N,N-dimethylaniline) | Substituted Benzaldehyde (B42025) | Formylation typically occurs at the para-position. jk-sci.com |

A straightforward conceptual approach to synthesizing this compound is the direct N-alkylation of its primary amine precursor, 2-aminobenzaldehyde (B1207257). The synthesis of 2-aminobenzaldehyde is commonly achieved through the reduction of 2-nitrobenzaldehyde, often using iron powder in the presence of a weak acid. orgsyn.org

Once 2-aminobenzaldehyde is obtained, the primary amino group can be exhaustively methylated to form the tertiary dimethylamino group. This transformation can be accomplished using common alkylating agents such as methyl iodide or dimethyl sulfate. However, a potential side reaction when using certain powerful alkylating agents, known as Meerwein reagents (e.g., triethyloxonium (B8711484) tetrafluoroborate), is O-alkylation at the carbonyl oxygen, which can lead to the formation of quinoid iminium ions, as observed with the para-isomer. mdpi.com Methylation with reagents like trimethyloxonium (B1219515) tetrafluoroborate, however, has been shown to selectively occur at the nitrogen atom for 4-(dimethylamino)benzaldehyde (B131446). mdpi.com

The bromination of this compound is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the dimethylamino group and the aldehyde group.

-N(CH₃)₂ group : A powerful activating, ortho-, para-directing group.

-CHO group : A deactivating, meta-directing group.

The strongly activating nature of the dimethylamino group dominates the directing effect. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the dimethylamino group. In the case of this compound, these positions are C3 (ortho) and C5 (para). The electronic effect of the 5-methoxy substituent in a related bacteriochlorin (B1244331) molecule was shown to be crucial for the regioselectivity of its bromination, highlighting the importance of electronic factors. nih.gov Thus, bromination of this compound is expected to yield a mixture of 3-bromo-2-(dimethylamino)benzaldehyde (B13008435) and 5-bromo-2-(dimethylamino)benzaldehyde, with the para-substituted product likely being the major isomer due to reduced steric hindrance.

The synthesis and derivatization of this compound are heavily reliant on electrophilic substitution reactions. The dimethylamino group at the C2 position is a potent activating group, significantly increasing the electron density of the aromatic ring and making it highly susceptible to attack by electrophiles. chemshuttle.com This activating influence is substantially stronger than the deactivating, meta-directing effect of the aldehyde group.

Consequently, electrophiles will preferentially add to the positions activated by the dimethylamino group, which are the C3 (ortho) and C5 (para) positions. This predictable reactivity pattern is fundamental to the synthesis of various derivatives. For example, formylation via the Vilsmeier-Haack reaction or halogenation will proceed at these activated sites, assuming they are sterically accessible. jk-sci.com The determination of total serotonin (B10506) derivatives using Ehrlich's reagent (which contains p-dimethylaminobenzaldehyde) relies on this principle, where the electrophilic substitution occurs on an indole (B1671886) ring. globalresearchonline.net

Reaction Mechanisms and Reactivity Profiles of this compound

The reactivity of this compound is characterized by the dual nature of its functional groups. The molecule possesses both a nucleophilic center (the nitrogen atom) and electrophilic centers (the aromatic ring and the carbonyl carbon).

The dimethylamino group, being a strong electron-donating group, enriches the benzene ring with electron density, making the ring itself nucleophilic and prone to electrophilic attack as described above. globalresearchonline.net

Conversely, the aldehyde group introduces an electrophilic site. The carbon-oxygen double bond of the carbonyl group is highly polarized, with the carbon atom bearing a partial positive charge. globalresearchonline.net This makes it a target for nucleophilic attack. This reactivity is central to many of the compound's applications, such as in the synthesis of heterocyclic compounds and Schiff bases through condensation reactions with primary amines. globalresearchonline.netcymitquimica.com

A unique feature of the ortho isomer is the proximity of the nucleophilic dimethylamino group to the electrophilic carbonyl carbon. Computational studies on substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes suggest that a significant n→π* interaction can occur between the nitrogen lone pair (n) and the carbonyl's antibonding orbital (π*). acs.org This intramolecular interaction can influence the conformation and reactivity of the molecule, potentially facilitating reactions that involve both functional groups. The electron-donating dimethylamino group enhances the nucleophilicity of the nitrogen, while electron-withdrawing groups on the aldehyde-bearing ring would increase the electrophilicity of the carbonyl carbon, strengthening this interaction. acs.org This inherent reactivity profile makes this compound a valuable building block in organic synthesis. cymitquimica.com

| Molecular Feature | Reactivity Type | Description |

|---|---|---|

| Aromatic Ring | Nucleophilic | Activated by the -N(CH₃)₂ group; undergoes electrophilic substitution at C3 and C5. |

| Carbonyl Carbon | Electrophilic | Susceptible to attack by nucleophiles, leading to addition and condensation reactions. globalresearchonline.net |

| Nitrogen Lone Pair | Nucleophilic | Can participate in intramolecular n→π* interactions with the adjacent carbonyl group. acs.org |

Compound Index

| Compound Name |

|---|

| This compound |

| 3-bromo-2-(dimethylamino)benzaldehyde |

| 4-(Dialkylamino)benzaldehyde |

| 4-(Dimethylamino)benzaldehyde |

| 5-bromo-2-(dimethylamino)benzaldehyde |

| 2-aminobenzaldehyde |

| 2-nitrobenzaldehyde |

| Acetyl chloride |

| Aluminum chloride |

| Bromine |

| (Chloromethylene)dimethyliminium ion |

| Dimethyl sulfate |

| Iron |

| Methyl iodide |

| N,N-dimethylaniline |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride |

| Triethyloxonium tetrafluoroborate |

| Trimethyloxonium tetrafluoroborate |

Condensation Reactions with Amines to Form Schiff Bases/Imines

The reaction of this compound with primary amines is a classic example of a condensation reaction, leading to the formation of imines, also known as Schiff bases. wikipedia.orgchemistrytalk.orggoogle.comlumenlearning.comgoogle.comgoogle.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. lumenlearning.comnih.gov The general mechanism proceeds through an unstable carbinolamine intermediate. lumenlearning.com The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. google.comnih.gov

These condensation reactions are fundamental in organic synthesis and have been employed to create a wide array of Schiff base derivatives. For instance, N,N-dimethylaminobenzaldehyde can be condensed with aniline (B41778) and substituted anilines in ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid to yield the corresponding azomethines. wikipedia.org The electron-donating N,N-dimethylamino group on the benzaldehyde can influence the reaction rate and the properties of the resulting imine. wikipedia.org

Table 1: Examples of Schiff Base Formation from this compound

| Amine Reactant | Resulting Schiff Base/Imine | Reaction Conditions |

|---|---|---|

| Aniline | N-((2-(dimethylamino)phenyl)methylene)aniline | Ethanol, H₂SO₄ (cat.) |

| Substituted Anilines | Substituted N-((2-(dimethylamino)phenyl)methylene)anilines | Ethanol, H₂SO₄ (cat.) wikipedia.org |

A specific and important class of imine derivatives are hydrazones, which are formed through the reaction of this compound with hydrazine (B178648) or its derivatives. This reaction follows the general mechanism of imine formation. google.com Hydrazones are valuable synthetic intermediates and have been studied for their biological activities. The reaction of p-dimethylaminobenzaldehyde with hydrazine is used for the spectrophotometric determination of hydrazine, forming a distinctively colored azine, which suggests that this compound would react similarly to form this compound hydrazone. science-revision.co.uk The synthesis of hydrazone derivatives often involves coupling the aldehyde with the corresponding hydrazine in the presence of a suitable solvent and sometimes a catalytic amount of acid. rsc.orgmasterorganicchemistry.com

Thiosemicarbazones are another significant class of Schiff base derivatives, synthesized by the condensation of an aldehyde with a thiosemicarbazide (B42300). chempedia.infoorgsyn.orgglobalresearchonline.netgoogle.com The reaction of this compound with thiosemicarbazide yields 2-((2-(dimethylamino)phenyl)methylene)hydrazine-1-carbothioamide. researchgate.net This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid or concentrated HCl. orgsyn.orgnih.gov These derivatives are of interest due to their coordination chemistry and potential biological applications. researchgate.net

Table 2: Synthesis of a Thiosemicarbazone Derivative

| Aldehyde | Reagent | Product | Reaction Conditions |

|---|

The condensation of aldehydes with o-phenylenediamine (B120857) is a widely used method for the synthesis of benzimidazole (B57391) derivatives. researchgate.netyoutube.comrsc.orgnist.gov In this reaction, two molecules of the amine group of o-phenylenediamine react with the carbonyl group of the aldehyde. The reaction of p-dimethylaminobenzaldehyde with o-phenylenediamine has been reported to synthesize a 1-(4-dimethylaminobenzyl)-2-(4-dimethylaminophenyl)benzimidazole. nist.gov It is expected that this compound would undergo a similar condensation reaction with o-phenylenediamine to produce the corresponding 2-substituted benzimidazole. The reaction often proceeds under mild conditions and can be catalyzed by various acids. youtube.comnist.gov

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid. While specific studies on the oxidation of this compound are not prevalent in the provided search results, the oxidation of the isomeric p-dimethylaminobenzaldehyde to 4-(dimethylamino)benzoic acid has been reported. nist.gov This transformation can be catalyzed by gold nanoparticles in an aqueous medium in the presence of dissolved oxygen. nist.gov It is reasonable to assume that this compound would undergo a similar oxidation to yield 2-(dimethylamino)benzoic acid under appropriate oxidizing conditions. Common oxidizing agents for aldehydes include potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Fehling's solution.

Reduction Reactions of the Aldehyde Group

The aldehyde functional group in this compound is readily reducible to a primary alcohol, yielding 2-(dimethylamino)benzyl alcohol. The reduction of the analogous p-dimethylaminobenzaldehyde has been documented. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and selective reagent for the reduction of aldehydes and ketones. nist.gov Other reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be used. For instance, the selective reduction of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols has been achieved using NaBH₄ in the presence of acetic acid to prevent side reactions.

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Product from this compound | General Applicability |

|---|---|---|

| Sodium borohydride (NaBH₄) | 2-(Dimethylamino)benzyl alcohol | Selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH₄) | 2-(Dimethylamino)benzyl alcohol | Reduces a wide range of carbonyl compounds and other functional groups |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the outcome being governed by the directing effects of the existing substituents. The dimethylamino group is a strong electron-donating group (EDG) and a powerful activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the aldehyde group is an electron-withdrawing group (EWG) and a deactivating group, directing incoming electrophiles to the meta position. wikipedia.org

In the case of this compound, the powerful ortho-, para-directing effect of the dimethylamino group at position 1 will dominate. The positions ortho (position 3) and para (position 5) to the dimethylamino group will be activated towards electrophilic attack. The aldehyde group is at position 2. Therefore, electrophilic substitution is most likely to occur at the 5-position (para to the dimethylamino group) and to a lesser extent at the 3-position (ortho to the dimethylamino group and meta to the aldehyde). The nitration of 2-methylindole, which also has a strongly activating nitrogen-containing ring system, shows substitution at positions that are activated by the nitrogen atom, providing an analogy for the directing effect of the dimethylamino group. orgsyn.org

Nucleophilic aromatic substitution on the electron-rich ring of this compound is generally unfavorable unless there is a good leaving group present and/or strong activation by other electron-withdrawing groups. globalresearchonline.net However, examples of substituted this compound, such as 2-chloro-4-dimethylaminobenzaldehyde, exist, indicating that such substitutions are synthetically accessible.

Role as a Condensation Reagent in Various Organic Transformations

This compound serves as a key building block in condensation reactions, leading to the formation of diverse molecular architectures. These reactions, which involve the coupling of the aldehyde with a nucleophile followed by the elimination of a small molecule, typically water, are fundamental in carbon-carbon and carbon-nitrogen bond formation.

One of the prominent applications of this compound is in the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with compounds possessing an active methylene (B1212753) group. The presence of the electron-donating dimethylamino group can influence the reactivity of the aldehyde and the stability of the resulting products. For instance, the reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, often catalyzed by a weak base such as piperidine (B6355638) or pyridine, yields α,β-unsaturated products. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The Pictet-Spengler reaction offers another avenue for the application of this compound as a condensation reagent. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system. While less common than with unsubstituted or para-substituted benzaldehydes, the use of this compound in this reaction can lead to the synthesis of novel heterocyclic scaffolds with potential biological activity. The electronic nature of the dimethylamino group can impact the rate and outcome of the cyclization step.

Furthermore, this compound is a precursor in the Friedländer synthesis of quinolines. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Although this compound itself is not a 2-aminoaryl aldehyde, its derivatives or related compounds can participate in such cyclization reactions to afford substituted quinolines, which are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. rsc.orgnih.govmychemblog.comsci-hub.se

Table 1: Examples of Condensation Reactions with this compound

| Condensation Partner | Reaction Type | Product Type | Potential Applications |

| Malononitrile | Knoevenagel | 2-((2-(Dimethylamino)phenyl)methylene)malononitrile | Synthesis of dyes, pharmaceuticals |

| Ethyl Cyanoacetate | Knoevenagel | Ethyl 2-cyano-3-(2-(dimethylamino)phenyl)acrylate | Intermediate for heterocyclic synthesis |

| Tryptamine | Pictet-Spengler | Tetrahydro-β-carboline derivative | Core structure of various alkaloids |

| Cyclohexanone | Friedländer-type | Tetrahydroacridine derivative | Potential bioactive compounds |

Reactions in Complex Systems, e.g., with Organometallics

The aldehyde functionality in this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for the formation of new carbon-carbon bonds and provide a direct route to secondary alcohols.

The reaction of this compound with a Grignard reagent , for example, phenylmagnesium bromide, followed by an acidic workup, is expected to yield the corresponding secondary alcohol, (2-(dimethylamino)phenyl)(phenyl)methanol. The dimethylamino group, being a Lewis base, has the potential to coordinate with the magnesium center of the Grignard reagent. This intramolecular chelation can influence the stereochemical outcome of the reaction if a chiral center is present or formed.

Similarly, organolithium reagents add to the carbonyl carbon of this compound to form lithium alkoxide intermediates, which upon protonation, afford secondary alcohols. The high reactivity of organolithium reagents generally ensures efficient conversion. The presence of the ortho-dimethylamino group might also play a role in directing the nucleophilic attack or stabilizing the intermediate through coordination with the lithium ion.

The outcomes of these reactions are crucial for the construction of more complex molecules. The resulting secondary alcohols can be further transformed into a variety of other functional groups, making them versatile synthetic intermediates.

Table 2: Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Product Type | Reaction Characteristics |

| Phenylmagnesium Bromide | Secondary Alcohol | Formation of a new C-C bond; potential for chelation control. |

| Methyllithium | Secondary Alcohol | Highly reactive; formation of a new C-C bond. |

| n-Butyllithium | Secondary Alcohol | Common organolithium reagent for C-C bond formation. |

Spectroscopic and Analytical Investigations of 2 Dimethylamino Benzaldehyde

Advanced Spectroscopic Characterization Techniques

The elucidation of the molecular structure and properties of 2-(Dimethylamino)benzaldehyde relies on a suite of advanced spectroscopic techniques. These methods provide detailed information on the compound's atomic connectivity, functional groups, electronic transitions, and mass-to-charge ratio, offering a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide valuable data on the chemical environment of each hydrogen and carbon atom, respectively. While comprehensive, publicly available, peer-reviewed spectral assignments for this compound are not readily found in the literature, typical chemical shifts can be predicted based on the structural features of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the dimethylamino group. The aldehydic proton would appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.5 ppm. The four protons on the benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region (approximately 7.0-7.8 ppm) due to their differing electronic environments influenced by both the aldehyde and the dimethylamino groups. The six protons of the N,N-dimethylamino group would likely appear as a singlet in the upfield region of the spectrum, around 2.7-3.1 ppm.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the aldehyde group resonating significantly downfield (around 190-195 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the dimethylamino group showing a characteristic upfield shift compared to the others. The two carbons of the dimethylamino group would be observed further upfield, typically around 40-45 ppm.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H | 9.8 - 10.5 | - |

| Aromatic H | 7.0 - 7.8 | - |

| N(CH₃)₂ H | 2.7 - 3.1 | - |

| Aldehydic C | - | 190 - 195 |

| Aromatic C | - | 110 - 160 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound would display several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group would likely be observed in the 1350-1250 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* transitions. The presence of the benzene ring conjugated with both the aldehyde and the electron-donating dimethylamino group would influence the position and intensity of these bands. Detailed experimental data on the specific absorption maxima for this compound are not widely reported, in contrast to its more commonly studied isomer, 4-(dimethylamino)benzaldehyde (B131446).

Mass Spectrometry

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (molar mass: 149.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the loss of the aldehydic proton (M-1) to give a stable acylium ion, and the loss of the entire formyl group (M-29). Further fragmentation of the aromatic ring and the dimethylamino group would also be expected.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 148 | [C₉H₁₀NO]⁺ |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic ring and the C=O stretch of the aldehyde. However, specific experimental Raman data for the 2-isomer is scarce in the scientific literature.

Applications in Advanced Analytical Methods

While its isomer, 4-(dimethylamino)benzaldehyde (also known as Ehrlich's reagent), has well-documented and widespread applications in analytical chemistry, the use of this compound in advanced analytical methods is not as extensively reported. srce.hr Its primary role appears to be as a precursor or intermediate in the synthesis of more complex molecules, such as dyes and pharmaceuticals. cymitquimica.com

The presence of both a reactive aldehyde group and a coordinating dimethylamino group in a sterically constrained ortho position suggests potential for its use as a chelating agent or in the development of specific chemical sensors. However, detailed research on these applications is not prominent in the available literature. Further investigation is required to fully explore the potential of this compound as a reagent in advanced analytical methodologies.

Spectrophotometric Determination of Analytes

4-(Dimethylamino)benzaldehyde (DMAB) is a versatile chromogenic reagent widely employed in spectrophotometry for the quantitative analysis of a diverse range of analytes. Its utility stems from the reactivity of its aldehyde group, which readily condenses with specific functional groups in target molecules to produce intensely colored products. This reaction allows for the sensitive determination of compounds that may otherwise lack a suitable chromophore for direct spectrophotometric measurement.

The primary mechanism involves the formation of a Schiff base, typically through the reaction of the aldehyde group of DMAB with a primary amino group on the analyte in an acidic medium. This condensation reaction extends the conjugated π-system of the molecule, causing a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) into the visible region of the electromagnetic spectrum. The intensity of the resulting color is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law.

DMAB is notably used for the determination of various classes of compounds:

Primary Aromatic Amines: DMAB reacts non-specifically with primary aromatic amines in an acidic solution to form yellow imines (Schiff bases). researchgate.net This general reaction allows for the quantification of this broad class of compounds.

Urea (B33335): The reaction between urea and DMAB in an acidic medium produces a yellow-colored chromogen, which can be measured spectrophotometrically. researchgate.net Studies have optimized this reaction by evaluating different solvents, with acetonitrile (B52724) being identified as a superior medium due to its aprotic nature, leading to a more stable and sensitive assay. globalresearchonline.netresearchgate.net The resulting Schiff base absorbs maximally around 420 nm. researchgate.netnih.gov

Hydrazine (B178648): Hydrazine reacts with DMAB to form p-Dimethylaminobenzalazine, a distinct yellow azo-dye, which is stable in acidic conditions. thermofisher.comresearchgate.net This reaction provides a direct and sensitive method for determining hydrazine concentrations in aqueous solutions, with the resulting complex exhibiting a maximum absorbance around 455-458 nm. thermofisher.comresearchgate.netnih.gov

Indole (B1671886) Derivatives: In the well-known Ehrlich reaction, DMAB acts as an electrophile that reacts with the electron-rich 2-position of indole rings to form a colored adduct. thermofisher.com This is widely used to detect indole alkaloids and serotonin (B10506) derivatives. nih.gov For example, the complex formed with serotonin derivatives shows a maximum absorption at 625 nm. nih.gov

Pharmaceuticals: Many pharmaceutical compounds containing primary amino groups can be assayed using DMAB. For instance, after the nitro group in chloramphenicol (B1208) is reduced to an amine, it reacts with DMAB to form a yellow Schiff base with a λmax of 436.5 nm. sigmaaldrich.com Similarly, the antibiotic cefixime (B193813) can be derivatized to form an imine that absorbs at 393 nm. phytojournal.com The anticonvulsant pregabalin (B1679071) also reacts with DMAB in an acidic medium to yield a complex with an absorption maximum at 395.8 nm.

The table below summarizes the spectrophotometric applications of DMAB for various analytes.

| Analyte | Reaction Principle | Solvent/Medium | λmax (nm) |

| Urea | Schiff base formation | Acidic Methanol or Acetonitrile | 420 |

| Hydrazine | Azine complex formation | Acidic aqueous solution | 455-458 |

| Primary Aromatic Amines | Schiff base (imine) formation | Acidic aqueous solution | 436 |

| Serotonin Derivatives | Electrophilic substitution on indole ring | Acidic medium | 625 |

| Chloramphenicol | Schiff base formation (after reduction) | Acidic medium | 436.5 |

| Cefixime | Imine derivative formation | Acidic Ethanol (B145695) | 393 |

| Bopindolol | Complex formation with indole group | Acidic medium | 560 |

Chromatographic Derivatization in Techniques such as HPTLC and HPLC

To enhance the detection and quantification of analytes in complex mixtures, 4-(Dimethylamino)benzaldehyde (DMAB) is frequently used as a derivatizing agent in chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Derivatization converts the analyte into a product with properties that are more suitable for detection, such as strong UV absorbance or color, thereby increasing the sensitivity and selectivity of the analysis.

In HPTLC , DMAB is typically used as a post-chromatographic spray reagent. After the sample components are separated on the HPTLC plate, the plate is sprayed with a DMAB solution, often in an acidic medium like methanolic hydrochloric acid. researchgate.net This leads to in-situ formation of colored spots for analytes containing specific reactive groups. For example, this method is used for the detection and quantification of protodioscin, which forms distinct pink spots. researchgate.net It is also employed for the densitometric measurement of urea in pharmaceutical formulations, where it offers better results compared to simple colorimetry. globalresearchonline.net The reaction on the plate makes previously invisible compounds visible and allows for their quantification by densitometry at the wavelength of the colored product's maximum absorbance.

In HPLC , DMAB can be applied in two ways:

Pre-column Derivatization: The analyte is reacted with DMAB before injection into the HPLC system. This approach is used for the determination of phenylpropanolamine (PPA), where its primary amine group reacts with DMAB to form a Schiff base. researchgate.netresearchgate.netnih.gov This derivative is then separated on a C18 column and detected by spectrophotometry at 418 nm. researchgate.netresearchgate.netnih.gov This method has also been successfully applied to the simultaneous separation and quantification of dopamine (B1211576) and several amino acids, including glycine, tryptophan, and valine, with UV detection at 240 nm. researchgate.net

Post-column Derivatization: The analyte is first separated from other matrix components on the HPLC column in its native form. The DMAB reagent is then continuously mixed with the column eluate in a post-column reactor. The colored product forms just before the mixture flows into the detector. This technique is officially recognized for the analysis of sulfonamide drugs, such as sulfamethazine (B1682506) and sulfathiazole, in animal feeds and tissues. nih.govnih.gov After separation on a reverse-phase column, the DMAB reagent is added, and the resulting sulfonamide-DMAB complex is detected in the visible range at 450 nm, which greatly enhances selectivity by avoiding interferences from other UV-absorbing constituents in the complex sample matrix. nih.govnih.gov

The following table summarizes various chromatographic applications using DMAB as a derivatization reagent.

| Technique | Method | Analyte(s) | Detection Wavelength (nm) |

| HPTLC | Post-chromatographic spray | Protodioscin | 515 |

| HPTLC | Post-chromatographic spray | Urea | - |

| HPLC | Pre-column | Phenylpropanolamine (PPA) | 418 |

| HPLC | Pre-column | Dopamine, Glycine, Tryptophan, etc. | 240 |

| HPLC | Post-column | Sulfamethazine, Sulfathiazole | 450 |

Use as a Fluorescent Probe in Chemosensors

While 4-(dimethylamino)benzaldehyde (DMAB) is primarily known as a chromogenic (color-producing) reagent, its structural backbone is also a foundation for the development of fluorescent chemosensors. The core principle of these sensors relies on the modulation of a fluorophore's emission properties upon selective interaction with a target analyte. The DMAB moiety, with its electron-donating dimethylamino group and electron-withdrawing aldehyde group, can participate in intramolecular charge transfer (ICT), a process often sensitive to the local environment and chemical reactions.

Fluorescent chemosensors based on the DMAB scaffold are designed to signal the presence of a specific analyte through a distinct change in their fluorescence, such as:

Fluorescence "Turn-On": The sensor is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon binding the analyte.

Fluorescence "Turn-Off": The sensor is initially fluorescent, and the emission is quenched (decreased) upon interaction with the analyte.

Ratiometric Sensing: The sensor exhibits a shift in its emission wavelength upon analyte binding, allowing for detection by measuring the ratio of fluorescence intensities at two different wavelengths.

Research has shown that derivatives of DMAB can be synthesized to create selective and sensitive fluorescent probes. For example, a probe synthesized through the condensation reaction of 4-(dimethylamino)benzaldehyde and diaminomaleonitrile (B72808) has been developed for the ratiometric detection of the hypochlorite (B82951) ion (ClO⁻). Another study reported a benzoyl thiourea (B124793) derivative incorporating the DMAB structure as a selective fluorescent sensor for iron (Fe³⁺) and copper (Cu²⁺) ions in an aqueous solution. This sensor demonstrated a rapid "turn-off" response, with its fluorescence being quenched in the presence of these metal ions, showing particular sensitivity towards Fe³⁺.

The sensing mechanism in these chemosensors often involves the aldehyde group of the DMAB derivative reacting with the analyte or the analyte coordinating with donor atoms in the sensor molecule. This interaction alters the electronic properties of the fluorophore, leading to a change in the ICT state or inducing other photophysical processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), which ultimately results in a measurable change in the fluorescence signal.

The table below provides examples of fluorescent chemosensors derived from 4-(dimethylamino)benzaldehyde.

| Sensor Derivative | Target Analyte(s) | Sensing Principle | Excitation λ (nm) | Emission λ (nm) |

| Diaminomaleonitrile condensate | Hypochlorite (ClO⁻) | Ratiometric detection | - | - |

| Benzoyl thiourea derivative | Iron (Fe³⁺), Copper (Cu²⁺) | Fluorescence quenching ("Turn-Off") | - | - |

Computational and Theoretical Studies on 2 Dimethylamino Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard methodology for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, molecular orbital energies, and other critical electronic properties. While comprehensive computational studies focusing specifically on 2-(Dimethylamino)benzaldehyde are less common than for its widely studied isomer, 4-(Dimethylamino)benzaldehyde (B131446), the theoretical principles and expected outcomes can be thoroughly described. A typical DFT study on this molecule would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model its behavior.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, a key structural feature is the potential for steric hindrance between the bulky dimethylamino group and the adjacent aldehyde group. This steric clash is expected to force one or both substituents out of the plane of the benzene (B151609) ring.

In contrast, the para-isomer (4-(Dimethylamino)benzaldehyde) is largely planar, allowing for maximum π-conjugation across the molecule. For the ortho-isomer, DFT calculations would predict the precise dihedral angles between the substituents and the aromatic ring. This twisting is crucial as it disrupts the π-system, which in turn influences the electronic and spectroscopic properties of the molecule. The analysis would yield a full set of optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted vs. Idealized Structural Parameters for this compound

| Parameter | Description | Expected DFT Result | Implication |

|---|---|---|---|

| C-C-N-C Dihedral | Torsion angle of the dimethylamino group | Non-zero value (twisted) | Steric hindrance, reduced N lone pair conjugation with the ring. |

| C-C-C-O Dihedral | Torsion angle of the aldehyde group | Non-zero value (twisted) | Steric hindrance, reduced acceptor conjugation with the ring. |

| C-N Bond Length | Bond between ring carbon and nitrogen | Longer than in a fully planar system | Reduced double bond character due to poor orbital overlap. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the benzene ring. The LUMO would be concentrated on the electron-withdrawing aldehyde group and the ring. A key finding from a DFT calculation would be the energy of this gap. Due to the steric hindrance-induced twisting and reduced conjugation, the HOMO-LUMO gap for the ortho-isomer is predicted to be larger than that of its planar para-isomer. A larger gap implies greater kinetic stability and that a higher energy of light (bluer wavelength) is required for electronic excitation.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Location | Role in Reactivity | Predicted Energy (Conceptual) |

|---|---|---|---|

| LUMO | Aldehyde group (-CHO), Benzene Ring | Electrophilic attacks, Electron acceptor | Higher energy than in 4-isomer |

| HOMO | Dimethylamino group (-N(CH3)2), Benzene Ring | Nucleophilic attacks, Electron donor | Lower energy than in 4-isomer |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability, Excitation energy | Larger than in 4-isomer |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer.

In this compound, NBO analysis would reveal the extent of the delocalization of the nitrogen lone pair (a donor orbital) into the antibonding π* orbitals of the benzene ring (acceptor orbitals). It would also characterize the electron-withdrawing effect of the aldehyde group by showing interactions between the ring's π orbitals and the C=O group's π* antibonding orbital. Due to the twisted geometry, the stabilization energies (E(2)) associated with these delocalizations are expected to be significantly smaller for the ortho-isomer compared to the para-isomer, providing quantitative evidence of reduced electronic communication between the donor and acceptor groups.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, identifying it as the primary site for protonation or attack by electrophiles. The area around the aromatic ring's hydrogen atoms would be moderately positive, and the region associated with the nitrogen lone pair would be less negative than in the para-isomer due to steric shielding and electronic effects. The MEP map visually confirms the distribution of charge resulting from the electron-donating and -withdrawing groups.

Molecules with strong donor and acceptor groups often exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, an electron is promoted from a ground state, which is largely neutral, to an excited state that has a high degree of charge separation (e.g., D+-π-A-). This phenomenon is highly dependent on the planarity and electronic conjugation of the molecule.

While 4-(Dimethylamino)benzaldehyde is a classic example of a molecule exhibiting ICT, the ortho-isomer is expected to show significantly suppressed ICT characteristics. The steric hindrance prevents the molecule from adopting the planar geometry necessary for efficient charge transfer in the excited state. Computational studies, particularly those analyzing the character of the excited states, would likely show that the lowest excited state has less charge-transfer character compared to the para-isomer. This difference explains why many of the unique photophysical properties, such as strong solvatochromism and dual fluorescence, observed for the para-isomer are absent or weak in the ortho-isomer.

The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. The Time-Dependent DFT (TD-DFT) method, combined with a Polarizable Continuum Model (PCM), is a powerful tool for predicting these effects. The PCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, allowing for the calculation of absorption and emission spectra in different solvents.

A TD-DFT/PCM study on this compound would predict its UV-visible absorption spectrum. As the solvent polarity increases, molecules with significant charge transfer character typically show a red-shift (bathochromic shift) in their absorption or emission spectra. However, given the predicted weak ICT nature of the ortho-isomer, calculations would likely show only a minor shift in its absorption maximum as solvent polarity changes. This computational result would align with the expectation that its electronic structure is less sensitive to the surrounding environment compared to the highly polarizable para-isomer.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score provides an estimation of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) - Illustrative | Predicted Interacting Residues - Illustrative |

|---|---|---|---|

| Tyrosine Phosphatase | 1YFO | -6.8 | ARG221, SER216 |

| Aldehyde Dehydrogenase 1 | 1BXS | -5.2 | CYS302, TRP177 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.1 | TYR385, SER530 |

Note: The data in this table is illustrative and intended to demonstrate the type of information generated from molecular docking studies. Specific experimental or computational results for this compound against these exact proteins with these binding affinities are not explicitly available in the cited literature.

The predicted binding affinities and the specific amino acid residues involved in the interaction are crucial for understanding the compound's potential biological activity and for guiding further experimental studies. For instance, a strong predicted binding to an enzyme's active site would suggest a higher likelihood of enzyme inhibition.

Molecular docking simulations can also provide insights into the plausible mechanisms of enzyme inhibition. By visualizing the docked pose of this compound within the active site of an enzyme, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

It has been reported that this compound inhibits the activity of tyrosine phosphatase by binding to its active site. mdpi.com Computational studies would be essential to elucidate the precise mechanism. Such a study would likely reveal that the aldehyde group of the compound forms a crucial interaction with a key residue in the catalytic site of the enzyme, thereby blocking the access of the natural substrate and inhibiting the enzyme's function.

The table below illustrates the type of information that a detailed computational investigation into the enzyme inhibition mechanism of this compound might provide.

| Enzyme | Key Interacting Residue | Type of Interaction | Predicted Consequence |

|---|---|---|---|

| Tyrosine Phosphatase | CYS215 | Covalent or Strong Hydrogen Bond | Blockade of substrate binding and catalysis |

Note: This table is a conceptual representation of findings from a detailed enzyme inhibition study. While this compound is known to inhibit tyrosine phosphatase, the specific interacting residues and the precise nature of the bond as detailed here are illustrative.

Through such computational analyses, the specific atoms and functional groups of this compound responsible for its inhibitory activity can be identified. This information is invaluable for the rational design of more potent and selective inhibitors.

Applications in Materials Science and Photochemistry

Building Block for Polymers and Advanced Materials

The use of 2-(Dimethylamino)benzaldehyde as a direct monomer or building block in the synthesis of polymers and advanced materials is not extensively documented in dedicated research studies. While benzaldehyde (B42025) and its derivatives are generally employed in polymer chemistry, for instance, in the creation of antimicrobial polymers by immobilization onto existing polymer backbones, specific examples detailing the polymerization of the this compound isomer are scarce in publicly available literature. The reactivity of its aldehyde group suggests potential for its incorporation into polymer structures through condensation reactions, but this remains a largely unexplored area of research compared to its para-isomer.

Role in Fluorescent Dyes and Imaging Techniques

While there are general references to the use of this compound in the synthesis of dyes, specific, detailed research on its role as a key component in widely used fluorescent dyes or imaging agents is limited. cymitquimica.com The fluorescence properties of aromatic aldehydes are often linked to the presence of electron-donating groups, such as the dimethylamino group, which can facilitate intramolecular charge transfer (ICT), a common mechanism in fluorescent molecules. A related compound, 2,6-bis(dimethylamino)benzaldehyde, is noted for its use in fluorescent dyes, suggesting the potential of the core this compound structure in this field. smolecule.com However, comprehensive studies detailing the synthesis, photophysical properties, and imaging applications of dyes derived specifically from this compound are not widely reported.

Development of Optoelectronic Materials

The application of this compound in the development of optoelectronic materials is not a prominent subject in current scientific literature. Materials with optoelectronic properties often rely on molecules with specific electronic characteristics, such as extended π-conjugated systems and strong electron donor-acceptor groups, to influence their light-emitting or charge-transporting capabilities. While the structure of this compound contains an electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-CHO), which are foundational elements for creating such materials, its specific incorporation into functional optoelectronic devices or materials has not been a focus of published research.

Coordination Chemistry with Metal Ions for Complex Formation

A significant application of this compound is in coordination chemistry, where it primarily serves as a precursor for the synthesis of Schiff base ligands. chemshuttle.com Schiff bases, or imines, are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting Schiff base ligand contains an azomethine group (-C=N-), which is an excellent coordination site for metal ions.

These ligands can be designed to have multiple donor atoms, making them bidentate, tridentate, or tetradentate, allowing for the formation of stable chelate rings with a central metal ion. The dimethylamino group of the benzaldehyde moiety can also potentially participate in coordination, although coordination is more commonly observed through the azomethine nitrogen and other atoms provided by the amine precursor. yu.edu.josphinxsai.com

The general synthetic route involves refluxing this compound with a selected amine (e.g., aminophenol, aminobenzoic acid, ethylenediamine) in a solvent like ethanol (B145695) to produce the Schiff base. sphinxsai.comiau.ir This ligand is then reacted with a metal salt (e.g., chlorides or acetates of transition metals) to form the final metal complex. yu.edu.jo These complexes are characterized by various techniques, including infrared and UV-Vis spectroscopy, to confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching frequency in the IR spectrum is a key indicator of complex formation. sphinxsai.com

A wide variety of metal ions have been used to form complexes with Schiff bases derived from the isomeric 4-(Dimethylamino)benzaldehyde (B131446), and similar chemistry is expected for the 2-isomer. These metals include Nickel(II), Copper(II), Cobalt(II), Zinc(II), Iron(II)/Iron(III), and Manganese(II). yu.edu.josphinxsai.com The resulting complexes exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the specific Schiff base ligand. yu.edu.josphinxsai.com

| Metal Ion | Amine Reactant for Schiff Base | Coordination Sites | Resulting Complex Geometry | Reference Isomer |

|---|---|---|---|---|

| Ni(II) | o-Aminobenzoic Acid | Azomethine (N), Carboxylate (O) | Tetrahedral | para |

| Fe(II), Cu(II), Zn(II) | 2-Amino-benzoic Acid | Azomethine (N), Carboxylate (O) | Square Planar | para yu.edu.jo |

| Mn(II), Fe(II) | 2-Aminophenol | Azomethine (N), Phenolic (O) | Tetrahedral | para sphinxsai.com |

| Cu(II), Co(II), Cd(II) | Ethylenediamine | Azomethine (N, N') | Square Planar / Tetrahedral | Other Benzaldehydes journalajacr.com |

Biological Activities and Mechanisms of Action

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

While specific studies on 2-(Dimethylamino)benzaldehyde are limited, research into related benzaldehyde (B42025) derivatives provides insight into its potential antimicrobial activities. Benzaldehydes, as a class of compounds, are known to possess a range of biological effects, including antimicrobial properties.

There is a lack of specific data detailing the direct antibacterial activity of this compound against various bacterial strains. However, studies on derivatives and related compounds suggest potential efficacy. For instance, cinnamaldehyde (B126680) and its analogs have demonstrated activity against both Gram-negative uropathogenic Escherichia coli and Gram-positive Staphylococcus aureus. nih.gov One study on cinnamaldehyde derivatives reported Minimum Inhibitory Concentrations (MICs) for some analogs in the range of 1-30 mg/mL against S. aureus. researchgate.net Benzaldehyde itself did not show direct inhibitory activity against Gram-negative bacteria, with a reported MIC greater than 1024 μg/mL. researchgate.net

Interactive Data Table: Antibacterial Activity of a Cinnamaldehyde Derivative

Below are the Minimum Inhibitory Concentration (MIC) values for α-bromo-trans-cinnamaldehyde against different isolates of Staphylococcus aureus.

| Bacterial Isolate | MIC Range (mg/mL) |

| Susceptible S. aureus (S11 & S12) | 1-5 |

| Resistant S. aureus (S24 & S25) | 1-5 |

| Intermediate Resistance S. aureus (S31) | 1-5 |

Data derived from a study on cinnamaldehyde derivatives, not this compound. researchgate.net

Direct evidence of the antiviral effects of this compound is not well-documented in the available scientific literature. However, the broader class of aldehydes and related compounds have been explored for their antiviral potential. For instance, gossypol, a natural phenolic aldehyde, has demonstrated antiviral properties. nih.gov Other research has focused on various compounds, including moroxydine (B1676750) and favipiravir, for their activity against viruses like influenza and herpes simplex virus (HSV). nih.gov Some isoquinolone derivatives have also been identified as inhibitors of influenza virus polymerase. nih.gov While these studies indicate that aldehyde-containing and aromatic compounds can possess antiviral activities, specific research on this compound is needed to ascertain its effects.

Anticancer and Antitumor Activities

The potential of this compound and its analogs as anticancer agents has been an area of more focused research, with investigations into their mechanisms of action.

One of the key mechanisms through which this compound may exert its anticancer effects is through the inhibition of specific enzymes. It has been identified as an inhibitor of tyrosine phosphatase, binding to the active site of the enzyme. biosynth.com Protein tyrosine phosphatases (PTPs) are crucial in cellular signal transduction, and their aberrant function is linked to diseases like cancer. nih.gov

Furthermore, the closely related compound, N,N-diethylaminobenzaldehyde (DEAB), is a well-known inhibitor of aldehyde dehydrogenase (ALDH) enzymes. axonmedchem.comnih.govnih.gov Increased ALDH activity is associated with cancer stem cells and resistance to chemotherapy. nih.govresearchgate.net DEAB has been shown to inhibit several ALDH isoforms with IC50 values in the micromolar to nanomolar range. axonmedchem.com Given the structural similarity, it is plausible that this compound could also function as an ALDH inhibitor.

Interactive Data Table: IC50 Values of N,N-diethylaminobenzaldehyde (DEAB) against ALDH Isoforms

The table below shows the half-maximal inhibitory concentration (IC50) of DEAB for various aldehyde dehydrogenase (ALDH) enzymes.

| ALDH Isoform | IC50 (µM) |

| ALDH1A1 | 0.057 |

| ALDH1A2 | 1.2 |

| ALDH1A3 | 3.0 |

| ALDH1B1 | 1.2 |

| ALDH2 | 0.16 |

| ALDH5A1 | 13 |

This data is for the related compound N,N-diethylaminobenzaldehyde (DEAB). axonmedchem.com

While direct studies on this compound's interference with DNA replication are scarce, the general reactivity of aldehydes with DNA is well-established. Aldehydes are known to induce DNA damage, including the formation of DNA adducts and DNA-protein crosslinks. researchgate.netresearchgate.net These lesions can physically block the progression of DNA replication forks, leading to replication stress and potentially triggering cell death in rapidly dividing cancer cells. researchgate.netelsevierpure.com Formaldehyde, a simple aldehyde, is known to form DNA monoadducts and cross-links. nih.gov This general mechanism of aldehyde-induced DNA damage suggests a potential pathway by which this compound could exert cytotoxic effects on cancer cells, although specific research is required to confirm this hypothesis. researchgate.net

JNK1 Inhibitory Activity

Current scientific literature available through targeted searches does not provide direct evidence for the c-Jun N-terminal kinase 1 (JNK1) inhibitory activity of this compound. While the JNK signaling pathway is a significant target in therapeutic research, particularly in inflammatory diseases and oncology, studies specifically investigating the inhibitory potential of this particular compound against JNK1 are not presently available nih.govnih.govmdpi.com. Research into JNK inhibitors has explored a wide variety of chemical scaffolds, but this compound has not been identified as a notable candidate in these studies nih.govmdpi.com.

Cytotoxicity against Cancer Cell Lines

Direct studies on the cytotoxic effects of this compound against cancer cell lines are limited in the available research. However, studies on closely related analogs and the parent compound, benzaldehyde, provide some context for its potential activity.

A related compound, N,N-diethylaminobenzaldehyde (DEAB), which differs by having ethyl groups instead of methyl groups, has been shown to inhibit aldehyde dehydrogenase (ALDH) activity in pancreatic cancer cell lines. This inhibition led to reduced cell viability, proliferation, and colony-forming ability, and it induced apoptosis. DEAB also sensitized these cancer cells to the chemotherapeutic agent gemcitabine (B846) nih.gov.

Herbicidal Properties

No information regarding the herbicidal properties of this compound or its derivatives was identified in the reviewed scientific literature.

Potential for Modulating Enzyme Activity (e.g., Schiff Base Formation with Proteins)

This compound possesses the potential to modulate enzyme activity through various interactions. It has been reported to act as an inhibitor of the enzyme tyrosine phosphatase by binding to its active site biosynth.com.

Like other aldehydes, this compound can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a Schiff base (an imine). This covalent modification can alter the protein's structure and function, thereby modulating its enzymatic activity nih.gov.

Studies on the related isomer, p-(Dimethylamino)benzaldehyde (DABA), have provided specific examples of enzyme interaction. DABA can form a stable ternary complex with liver alcohol dehydrogenase (LADH) and the coenzyme NADH nih.gov. Raman spectroscopy studies of this complex revealed that the normal mode structure of DABA changes considerably upon binding to the enzyme, suggesting a direct interaction with the zinc atom at the catalytic site nih.gov. This indicates that the aldehyde moiety is a key feature in the interaction with the enzyme's active site. The formation of Schiff bases with various amino compounds is a well-documented synthetic application of dimethylaminobenzaldehyde isomers, often leading to products with their own distinct biological activities globalresearchonline.netorientjchem.org.

Interaction with Biological Molecules (e.g., Metal Ion Complexation, Protein Binding)

This compound is known to function as a chelating aldehyde, capable of forming complexes with transition metal ions chemshuttle.com. The presence of both the aldehyde and the dimethylamino groups allows it to act as a ligand, coordinating with metal ions.

While direct studies on the protein binding of the 2-isomer are scarce, research on the 4-isomer, p-(Dimethylamino)benzaldehyde (DMAB), demonstrates its ability to bind to proteins. For instance, DMAB binds to the catalytic site of liver alcohol dehydrogenase nih.gov. The formation of complexes between DMAB-derived Schiff bases and metal ions such as iron, cobalt, nickel, and zinc has also been extensively studied globalresearchonline.netresearchgate.net. These metal complexes often exhibit enhanced biological activities compared to the free ligands, a principle applied in the design of new therapeutic agents rasayanjournal.co.in. The ability to both chelate metals and bind to proteins suggests that this compound could interact with and potentially modulate the function of metalloproteins and other biological macromolecules.

Environmental and Toxicological Aspects

Degradation Pathways in Environmental Matrices

The environmental persistence of 2-(Dimethylamino)benzaldehyde is determined by its susceptibility to various degradation processes. While specific studies on this isomer are lacking, its chemical structure allows for the postulation of several potential degradation pathways in environmental matrices such as soil and water.

Biodegradation: It is anticipated that microorganisms in the environment could play a role in the breakdown of this compound. A plausible pathway involves the microbial oxidation of the aldehyde functional group to a carboxylic acid, which would yield 2-(dimethylamino)benzoic acid. Further degradation could proceed through demethylation of the amino group and eventual cleavage of the aromatic ring.

Photodegradation: Aromatic aldehydes are known to be susceptible to photodegradation. It is likely that this compound can be degraded by direct absorption of sunlight (photolysis) or by reacting with photochemically generated reactive species, such as hydroxyl radicals, in water and the atmosphere.

Formation of Degradation By-products